Cas no 930-37-0 (2-(Methoxymethyl)oxirane)

2-(Methoxymethyl)oxirane structure
2-(Methoxymethyl)oxirane structure
Produktname:2-(Methoxymethyl)oxirane
CAS-Nr.:930-37-0
MF:C4H8O2
MW:88.1051216125488
MDL:MFCD00005140
CID:804153
PubChem ID:87570388

2-(Methoxymethyl)oxirane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Glycidyl Methyl Ether
    • 2-(methoxymethyl)oxirane
    • Oxirane,2-(methoxymethyl)-
    • 1,2-Epoxy-3-methoxypropane
    • 3-Methoxypropylene oxide
    • Denacol EX 131
    • Epiol M
    • Glycidol methyl ether
    • Methyl glycidyl ether
    • NSC 86950
    • 2-(Methoxymethyl)oxirane (ACI)
    • Oxirane, (methoxymethyl)- (9CI)
    • Propane, 1,2-epoxy-3-methoxy- (6CI, 7CI, 8CI)
    • (Methoxymethyl)oxirane
    • (Rac) glycidyl methyl ether
    • (±)-Glycidyl methyl ether
    • 2,3-Epoxypropyl methyl ether
    • 3-Methoxy-1,2-epoxypropane
    • Methyl glycidyl ether 1,2-Epoxy-3-methoxypropane
    • UNII-87MK2KA66T
    • 87MK2KA66T
    • Q27269834
    • HSDB 5444
    • SY053022
    • BRN 0102505
    • Propane,2-epoxy-3-methoxy-
    • (R)-(-)-2-(Methoxymethyl)oxirane
    • STL287735
    • EINECS 213-216-7
    • 2,3-Epoxypropyl-methyl ether
    • GEO-04527
    • (S)-(+)-2-(Methoxymethyl)oxirane;(S)-(+)-Methyl glycidyl ether
    • MFCD00005140
    • 2-methoxymethyl-oxirane
    • 930-37-0
    • 28325-89-5
    • Oxirane, (methoxymethyl)-
    • F11173
    • AKOS000138368
    • DB-054672
    • glycidylmethylether
    • CCRIS 2630
    • EN300-73694
    • Propane, 1,2-epoxy-3-methoxy-
    • NS00039519
    • (+/-)-GLYCIDYL METHYL ETHER
    • DTXSID9025613
    • NSC86950
    • NSC-86950
    • DB-054673
    • InChI=1/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
    • 2-(Methoxymethyl)oxirane #
    • Methylglycidyl ether
    • AKOS016037121
    • LKMJVFRMDSNFRT-UHFFFAOYSA-
    • G0203
    • Denacol EX-131
    • Oxirane, 2-(methoxymethyl)-
    • 1,2-EPOXY-3-METHOXYPROPANE [HSDB]
    • AI3-52869
    • 2-(Methoxymethyl)oxirane
    • MDL: MFCD00005140
    • Inchi: 1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
    • InChI-Schlüssel: LKMJVFRMDSNFRT-UHFFFAOYSA-N
    • Lächelt: O(CC1CO1)C

Berechnete Eigenschaften

  • Genaue Masse: 88.05240
  • Monoisotopenmasse: 88.052429494g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 6
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 44.8
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • XLogP3: -0.2
  • Topologische Polaroberfläche: 21.8Ų
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.9807 g/cm3 (20 ºC)
  • Siedepunkt: 110°C
  • Flammpunkt: 8.1±3.4 ºC,
  • Brechungsindex: 1.4048 (589.3 nm 20 ºC)
  • Löslichkeit: Auflösung (78 g/l) (25° C),
  • PSA: 21.76000
  • LogP: 0.03160
  • Löslichkeit: Nicht bestimmt

2-(Methoxymethyl)oxirane Sicherheitsinformationen

2-(Methoxymethyl)oxirane Zolldaten

  • HS-CODE:2910900090
  • Zolldaten:

    China Zollkodex:

    2910900090

    Übersicht:

    2910900090. Drei Abschnitte Epoxid, Epoxidalkohol (Phenol, Ether), einschließlich seiner Halogenierung, Sulfonierung, nitrosative oder nitrosative Derivate. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2910900090. Epoxide, Epoxyalkohole, Epoxyphenole und Epoxyether mit einem dreigliedrigen Ring sowie ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

2-(Methoxymethyl)oxirane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-73694-2.5g
2-(methoxymethyl)oxirane
930-37-0 95%
2.5g
$43.0 2023-02-12
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB21662-100g
2-(Methoxymethyl)oxirane
930-37-0 97%
100g
¥2229 2023-09-15
TRC
M329904-1g
2-(Methoxymethyl)oxirane
930-37-0
1g
$ 63.00 2023-09-07
TRC
M329904-5g
2-(Methoxymethyl)oxirane
930-37-0
5g
$ 92.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
G156840-5ml
2-(Methoxymethyl)oxirane
930-37-0 >85.0%(GC)
5ml
¥292.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
G156840-25ML
2-(Methoxymethyl)oxirane
930-37-0 >85.0%(GC)
25ml
¥1006.90 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X61325-5ml
Glycidyl Methyl Ether
930-37-0 >85.0%(GC)
5ml
¥238.0 2023-09-05
Apollo Scientific
OR947696-1g
2-(Methoxymethyl)oxirane
930-37-0 90%
1g
£15.00 2025-02-21
Enamine
EN300-73694-0.1g
2-(methoxymethyl)oxirane
930-37-0 95%
0.1g
$19.0 2023-02-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QJ623-1ml
2-(Methoxymethyl)oxirane
930-37-0 85.0%(GC)
1ml
¥139.0 2022-06-10

2-(Methoxymethyl)oxirane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  30 °C; 24 h, rt
Referenz
Preparation of heterocyclic derivatives as antithrombotic agents
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Synthesis and β-adrenergic blocking activity of new aliphatic oxime ethers
Leclerc, Gerard; Bieth, Nicole; Schwartz, Jean, Journal of Medicinal Chemistry, 1980, 23(6), 620-4

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Sodium sulfate ;  cooled
Referenz
Poly(ethylene glycol) having C1-3-alkyloxymethyl side chains, bioconjugates thereof, process for its preparation and its use
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2757814-03-0 Solvents: Methanol ,  Water ;  3 h, 25 °C
Referenz
Olefin epoxidation with ionic liquid catalysts formed by supramolecular interactions
Ding, Bingjie; Zhang, Ran; Zhou, Qingqing; Ma, Wenbao; Zheng, Anna; et al, Molecular Catalysis, 2021, 500,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 °C
1.2 Reagents: Water ;  neutralized
Referenz
Oxirane-based prepolymer binders with good processibility and workability
, Korea, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene ,  Water
Referenz
Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials
Matthes, Rebecca; Frey, Holger, Biomacromolecules, 2022, 23(6), 2219-2235

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups
Gokel, George W.; Dishong, Dennis M.; Diamond, Craig J., Journal of the Chemical Society, 1980, (22), 1053-4

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether
Referenz
Synthesis of 1-([18O2]-2-nitro-1-imidazolyl)-3-methoxy-2-propanol ([18O2]-misonidazole)
Yang, Chi Ching; Goldberg, Irvin H., Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(4), 423-34

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2097779-66-1 Solvents: Acetonitrile ,  Water ;  5.5 h, 0 °C
Referenz
Peroxotantalate-Based Ionic Liquid Catalyzed Epoxidation of Allylic Alcohols with Hydrogen Peroxide
Ma, Wenbao; Chen, Chen; Kong, Kang; Dong, Qifeng; Li, Kun; et al, Chemistry - A European Journal, 2017, 23(30), 7287-7296

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: 18-Crown-6 ;  0 - 10 °C; 3 - 5 h, rt
Referenz
Preparation of nifuratel related substance A
, China, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: 18-Crown-6 Solvents: Methanol ;  0 - 10 °C; 3 - 5 h, rt
Referenz
Preparation of nifuratel related substance A hydrochloride
, China, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide
Referenz
Condensation of 1-N-benzylamino-3-methoxy-2-propanol with various aldehydes
Mamedbeyli, A. R.; Ismiyev, A. I.; Shamkhalova, S. A.; Allahkverdiyev, M. A., Azerbaidzhanskii Khimicheskii Zhurnal, 2010, (3), 48-50

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Silicon titanium oxide (Si0.97Ti0.03O2) Solvents: Acetone ,  Water ;  rt → 333 K; 8 h
Referenz
An improved process for the preparation of epoxides of olefinic organic compounds using titanium silicate catalyst
, India, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ;  1.5 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Glycerol-Derived Solvents: Synthesis and Properties of Symmetric Glyceryl Diethers
Leal-Duaso, Alejandro; Perez, Pascual; Mayoral, Jose A.; Garcia, Jose I.; Pires, Elisabet, ACS Sustainable Chemistry & Engineering, 2019, 7(15), 13004-13014

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tetrabutylammonium fluoride ,  Niobium pentoxide ;  12 h, 0 °C
Referenz
Role of Organic Fluoride Salts in Stabilizing Niobium Oxo-Clusters Catalyzing Epoxidation
Zhou, Qingqing; Xu, Beibei; Tang, Xuan; Dai, Sheng ; Ding, Bingjie; et al, Langmuir, 2021, 37(27), 8190-8203

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 - 3 h, 40 - 50 °C; 1 h, 40 - 50 °C
Referenz
Preparation of glycidyl methyl ether from by-product of epichlorohydrin
, China, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2240172-57-8 Solvents: Methanol ,  Water ;  10 h, 40 °C
Referenz
Identifying Catalytically Active Mononuclear Peroxoniobate Anion of Ionic Liquids in the Epoxidation of Olefins
Ma, Wenbao; Yuan, Haiyang; Wang, Haifeng ; Zhou, Qingqing; Kong, Kang; et al, ACS Catalysis, 2018, 8(5), 4645-4659

Synthetic Routes 18

Reaktionsbedingungen
Referenz
Preparation of tricyclic spiro compounds and cholesterol biosynthesis inhibitors containing them as the active ingredient
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Sodium sulfate
Referenz
Poly(ethylene glycol) having c1 to c3-alkyloxymethyl side chains, bioconjugates thereof, process for its preparation and its use
, European Patent Organization, , ,

Synthetic Routes 20

Reaktionsbedingungen
Referenz
Synthesis and structural study of 5-alkoxymethyl-2-amino-2-oxazolines
Jarry, C.; Golse, R., Annales Pharmaceutiques Francaises, 1985, 43(2), 183-8

2-(Methoxymethyl)oxirane Raw materials

2-(Methoxymethyl)oxirane Preparation Products

2-(Methoxymethyl)oxirane Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:930-37-0)2-(Methoxymethyl)oxirane
A903318
Reinheit:99%
Menge:1g
Preis ($):1410.0